

PROLI NONOate: A Technical Guide to a Rapid-Releasing Nitric Oxide Donor

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Compound of Interest

Compound Name: PROLI NONOate

Cat. No.: B13706854

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Abstract

PROLI NONOate (1-(2-carboxylato)pyrrolidin-1-yl-diazen-1-ium-1,2-diolate) is a powerful and widely utilized diazeniumdiolate-based nitric oxide (NO) donor. Its defining characteristic is its exceptionally rapid and spontaneous release of nitric oxide under physiological conditions, making it an invaluable tool for investigating the biological effects of high, transient fluxes of NO. This technical guide provides a comprehensive overview of the chemistry, mechanism of action, experimental applications, and key quantitative data associated with **PROLI NONOate**. Detailed experimental protocols and visual representations of relevant pathways are included to facilitate its effective use in a research and development setting.

Core Chemistry and Mechanism of Action

PROLI NONOate belongs to the class of compounds known as NONOates, which are characterized by the $[N(O)NO]^-$ functional group. These compounds are adducts of nitric oxide with a nucleophile, in this case, the secondary amine of proline.

Nitric Oxide Release

The release of nitric oxide from **PROLI NONOate** is a spontaneous, pH-dependent process that follows first-order kinetics.^{[1][2]} In aqueous solutions at physiological pH (7.4) and temperature (37°C), the compound undergoes proton-triggered decomposition. This process

involves the protonation of the diazeniumdiolate functional group, leading to the rapid cleavage of the N-N bond and the liberation of two moles of nitric oxide per mole of the parent compound.[2][3] The other decomposition product is the original proline amine, which is generally considered biocompatible.[1]

The decomposition is highly dependent on the proton concentration; **PROLI NONOate** is relatively stable in basic aqueous solutions (pH > 9) but decomposes almost instantaneously as the pH approaches neutrality. This property is crucial for its experimental application, allowing for the preparation of stable stock solutions and precise initiation of NO release upon dilution into a buffered medium.

Chemical Structure and Properties

Property	Value	Reference
CAS Number	178948-42-0	
Molecular Formula	C ₅ H ₈ N ₃ O ₄ ⁻	N/A
Appearance	Solid	N/A
Storage	-80°C	
Stability	≥ 2 years (solid at -80°C)	

Quantitative Data: Release Kinetics and Stoichiometry

The defining feature of **PROLI NONOate** is its rapid rate of NO release. This makes it distinct from other NONOates like DETA NONOate, which has a much longer half-life.

Parameter	Value	Conditions	References
Half-life (t _{1/2})	~1.8 seconds	37°C, pH 7.4	
NO Moles Released	2 moles NO / mole of PROLI NONOate	Aqueous solution	
Kinetics	First-order	pH-dependent	

The rapid burst of NO from **PROLI NONOate** leads to a sharp, transient peak in NO concentration, which is then quickly depleted. This contrasts with slow-releasing donors that provide a lower, sustained concentration of NO over a longer period.

Experimental Protocols

Preparation of PROLI NONOate Stock Solutions

Due to its rapid decomposition in neutral pH, **PROLI NONOate** must be handled in a basic solution to maintain its stability.

Materials:

- **PROLI NONOate** solid
- Sodium hydroxide (NaOH), 0.01 M, chilled on ice
- Sterile, deionized water
- Appropriate buffer for the experiment (e.g., Phosphate Buffered Saline - PBS)

Protocol:

- Prepare a fresh 0.01 M NaOH solution and keep it on ice.
- Weigh the desired amount of **PROLI NONOate** solid.
- Dissolve the **PROLI NONOate** in the chilled 0.01 M NaOH to create a concentrated stock solution (e.g., 10 mg/mL). This solution will be stable for a short period when kept on ice.
- For long-term storage, the solid compound should be stored at -80°C.

Administration in Cell Culture

To expose cells to NO released from **PROLI NONOate**, the basic stock solution is diluted into the cell culture medium.

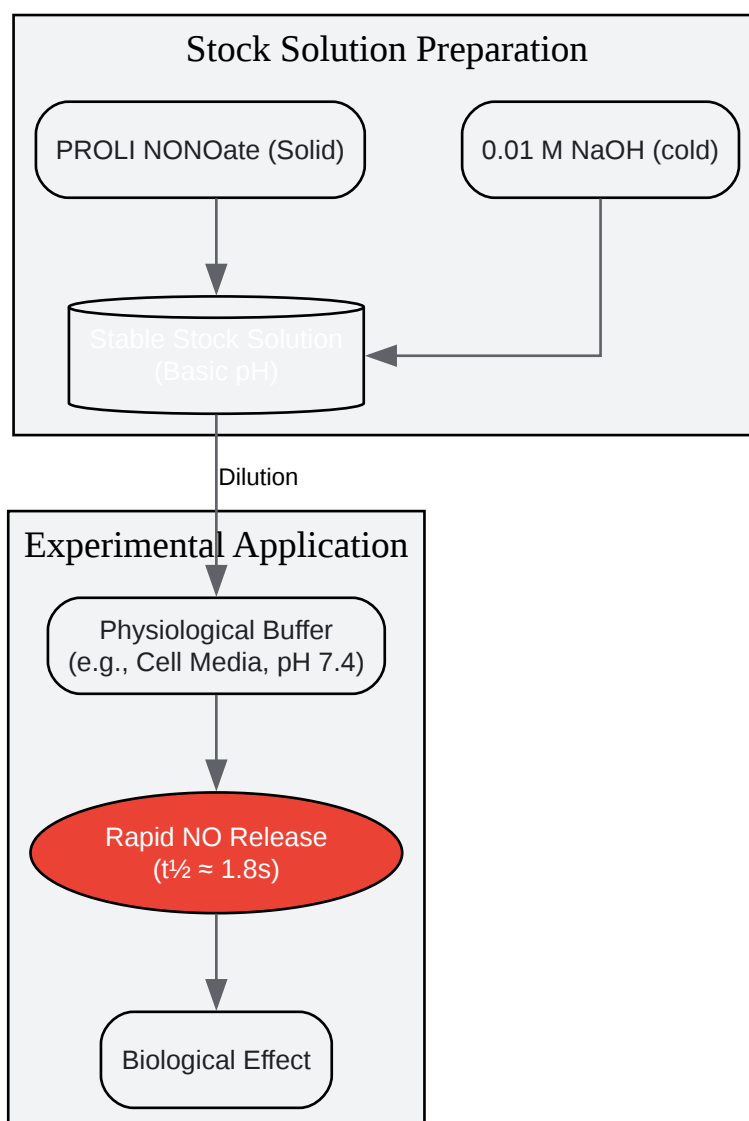
Materials:

- **PROLI NONOate** stock solution (in 0.01 M NaOH)
- Cell culture medium (pre-warmed to 37°C)
- Cultured cells

Protocol:

- Determine the final concentration of **PROLI NONOate** needed for the experiment (e.g., 5-80 µM for biofilm dispersal studies).
- Calculate the volume of the stock solution required to achieve the desired final concentration in the cell culture medium.
- Add the calculated volume of the **PROLI NONOate** stock solution directly to the cell culture medium. The buffering capacity of the medium will neutralize the NaOH, lowering the pH and triggering the immediate release of NO.
- For control experiments, add an equivalent volume of the 0.01 M NaOH vehicle to a separate set of cells to account for any effects of the base addition.

Logical Workflow for **PROLI NONOate** Preparation and Use



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Caption: Workflow for preparing and using **PROLI NONOate**.

Biomedical Applications and Biological Effects

PROLI NONOate's rapid NO release profile makes it suitable for applications where a high, transient dose of NO is required.

- Biofilm Dispersal: Micromolar concentrations of **PROLI NONOate** have been shown to be effective at inducing the dispersal of a wide range of single- and mixed-species bacterial biofilms. This has significant implications for preventing biofouling on membranes used in

water treatment and for medical devices. For instance, periodic administration of 40 μ M **PROLI NONOate** has been shown to dramatically reduce the rate of biofouling in laboratory-scale reverse osmosis systems.

- **Antimicrobial Activity:** When incorporated into electrospun nanofibers, **PROLI NONOate**-releasing materials have demonstrated antimicrobial properties. The rapid release of high concentrations of NO may be particularly effective against bacteria with thick cell walls, such as MRSA.
- **Cardiovascular Research:** Like other NO donors, **PROLI NONOate** has been investigated for its role in the cardiovascular system, including vasodilation and inhibition of platelet aggregation.
- **Cancer Research:** The role of NO in cancer is complex and concentration-dependent. While some NO donors show cytotoxic and chemosensitizing effects in glioma cells, one study reported that **PROLI NONOate** alone failed to induce cell death in these cells. However, the prodrug V-PROLI/NO, which is metabolized by cytochrome P450 enzymes to release NO, has shown protective effects in liver cells against arsenic-induced toxicity, suggesting a potential role in mitigating the side effects of certain chemotherapies.

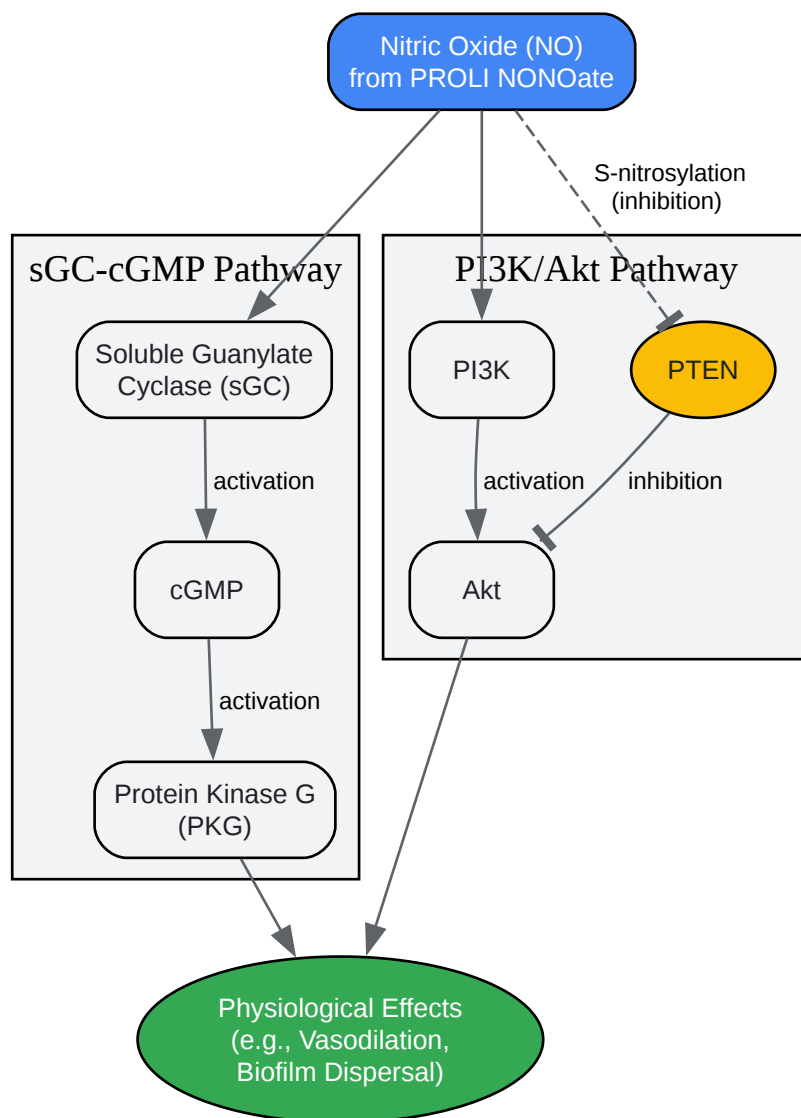
Signaling Pathways Modulated by Nitric Oxide

Nitric oxide is a ubiquitous signaling molecule that interacts with various cellular components. The high flux of NO from **PROLI NONOate** can trigger several pathways. While specific pathways directly attributed to **PROLI NONOate** are not extensively detailed, the general signaling mechanisms of NO are well-established.

- **Guanylate Cyclase Pathway:** The canonical pathway for NO signaling involves the activation of soluble guanylate cyclase (sGC). NO binds to the heme moiety of sGC, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), which phosphorylates various downstream targets, leading to effects such as smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.
- **PI3K/Akt Pathway:** Nitric oxide can also activate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. In some melanoma cell lines with intact PTEN, NO exposure has been shown to increase the phosphorylation and activation of Akt.

- Post-Translational Modifications: NO and its reactive nitrogen species (RNS) derivatives can directly modify proteins through S-nitrosylation of cysteine residues. This can alter protein function, localization, and stability. For example, NO can S-nitrosylate and inactivate the tumor suppressor PTEN, leading to increased Akt activation.

Key NO Signaling Pathways



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